2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as Glufosfamide, is a synthetic compound that belongs to a class of alkylating agents. It is characterized by its unique chemical structure which includes a phosphoryloxy group and two chloroethylamino groups. This compound is primarily investigated for its potential therapeutic applications in oncology, particularly in the treatment of solid tumors.
Glufosfamide is derived from the glycosidic linkage of β-D-glucose with isophosphoramide mustard, a well-known alkylating agent. The synthesis and properties of this compound have been documented in various chemical databases, including PubChem and BenchChem, which provide detailed information about its molecular structure and synthesis routes .
Glufosfamide is classified as an alkylating agent due to its mechanism of action, which involves the formation of covalent bonds with DNA, leading to cytotoxic effects on rapidly dividing cells. It is also categorized under phosphoramide derivatives, sharing structural similarities with other compounds used in cancer therapy.
The synthesis of Glufosfamide involves several key steps:
The synthesis requires precise control over reaction conditions including temperature, pH, and reaction time. The use of protecting groups may also be necessary to prevent unwanted side reactions during the synthesis.
The molecular formula for Glufosfamide is with a molecular weight of 383.16 g/mol. Its structural features include:
Glufosfamide participates in several important chemical reactions:
The hydrolysis often occurs under acidic or basic conditions, while oxidation may involve reagents such as hydrogen peroxide. Substitution reactions are facilitated by nucleophiles that can attack the electrophilic carbon atoms attached to chlorine.
Glufosfamide acts primarily as an alkylating agent through the following mechanism:
Studies indicate that Glufosfamide's cytotoxic effects are particularly pronounced in cancer cells with high proliferation rates due to their reliance on DNA replication mechanisms.
Relevant data includes:
Glufosfamide has been primarily explored for its potential in oncology as a treatment for solid tumors. Its ability to target glucose transporters makes it particularly interesting for cancers that exhibit increased glucose metabolism. Clinical trials have shown promise in using Glufosfamide as part of combination therapies aimed at enhancing efficacy against resistant tumor types .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3